molecular formula C34H15NO4 B13774832 Violanthrone, nitro- CAS No. 66085-76-5

Violanthrone, nitro-

Cat. No.: B13774832
CAS No.: 66085-76-5
M. Wt: 501.5 g/mol
InChI Key: JMLRQFUKQHMMLV-UHFFFAOYSA-N
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Description

Violanthrone, nitro- is a derivative of violanthrone, an organic compound known for its use as a vat dye. Violanthrone itself is a polycyclic aromatic ketone with a planar structure and C2v symmetry . The nitro- derivative introduces nitro groups into the violanthrone structure, potentially altering its chemical and physical properties.

Preparation Methods

The synthesis of violanthrone, nitro- typically involves the nitration of violanthrone. Violanthrone is produced by coupling two molecules of benzanthrone . The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Violanthrone, nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Nitro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases.

Mechanism of Action

The mechanism of action of violanthrone, nitro- involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The pathways involved include oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Violanthrone, nitro- can be compared with other nitro-substituted polycyclic aromatic compounds:

Biological Activity

Violanthrone, nitro- is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Violanthrone is a synthetic compound known for its vibrant color and potential applications in various fields, including medicine. The introduction of a nitro group into its structure significantly alters its biological activity, enhancing its interaction with biological targets. Nitro groups are recognized for their dual role as pharmacophores and toxicophores, influencing both therapeutic efficacy and toxicity.

The biological activity of nitro compounds like violanthrone can be attributed to several mechanisms:

  • Reduction to Active Species : Nitro groups can undergo reduction to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with cellular macromolecules, leading to cytotoxic effects in microorganisms and potentially in human cells as well .
  • Electrophilic Interactions : The electron-withdrawing nature of the nitro group enhances the compound's ability to interact with nucleophilic sites in proteins and enzymes, thereby inhibiting their function .
  • Vasodilatory Effects : Nitro compounds can act as nitric oxide (NO) donors, promoting vasodilation through the increase of cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells .

3.1 Antimicrobial Activity

Violanthrone, nitro- exhibits significant antimicrobial properties against various pathogens:

  • Mechanism : The compound's antimicrobial action is primarily due to its ability to generate reactive oxygen species (ROS) upon reduction, which damages microbial DNA and proteins .
  • Efficacy : Studies have shown that violanthrone derivatives possess activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) demonstrating effectiveness in the low micromolar range .

3.2 Antitumor Activity

Research indicates that violanthrone, nitro- has potential antitumor effects:

  • Cellular Mechanisms : The compound may induce apoptosis in cancer cells through oxidative stress mechanisms. It has been observed to inhibit key enzymes involved in tumor progression .
  • Case Studies : In vitro studies have reported significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

3.3 Anti-inflammatory Properties

The anti-inflammatory effects of violanthrone are linked to its ability to inhibit cyclooxygenase (COX) enzymes:

  • Inhibition Studies : Molecular docking studies indicate that violanthrone interacts with COX-1 and COX-2, leading to decreased production of pro-inflammatory mediators .

4. Data Summary

The following table summarizes the biological activities and mechanisms associated with violanthrone, nitro-:

Biological ActivityMechanism of ActionReferences
AntimicrobialROS generation leading to DNA damage
AntitumorInduction of apoptosis via oxidative stress
Anti-inflammatoryInhibition of COX enzymes
VasodilatoryNO donor activity increasing cGMP levels

5. Conclusion

Violanthrone, nitro- is a promising compound with multifaceted biological activities ranging from antimicrobial to antitumor effects. Its mechanisms of action highlight the importance of the nitro group in enhancing pharmacological properties while also posing potential toxicity risks. Further research is essential to fully elucidate its therapeutic potential and optimize its use in clinical applications.

6. Future Directions

Future studies should focus on:

  • Exploring structure-activity relationships (SAR) to optimize the efficacy and safety profile of violanthrone derivatives.
  • Conducting in vivo studies to assess the therapeutic potential and side effects.
  • Investigating combination therapies that may enhance the effectiveness of violanthrone against resistant strains of pathogens.

Properties

CAS No.

66085-76-5

Molecular Formula

C34H15NO4

Molecular Weight

501.5 g/mol

IUPAC Name

8-nitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22,24,26,28(32),29,33-hexadecaene-12,21-dione

InChI

InChI=1S/C34H15NO4/c36-33-24-4-2-1-3-17(24)18-7-8-19-20-9-10-23-28-15-16(35(38)39)5-6-25(28)34(37)27-14-12-22(30(20)32(23)27)21-11-13-26(33)31(18)29(19)21/h1-15H

InChI Key

JMLRQFUKQHMMLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=C(C8=O)C=CC(=C9)[N+](=O)[O-])C2=O

Origin of Product

United States

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